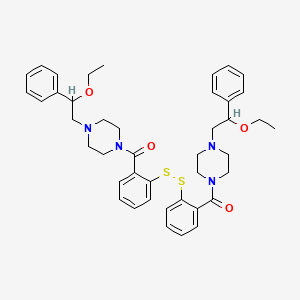
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound featuring a piperazine ring, ethoxy groups, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(2-Ethoxy-2-phenylethyl)piperazin-1-yl)-2-methyl-1-phenylpropan-1-one
- 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid
Uniqueness
4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
78010-21-6 |
|---|---|
Molekularformel |
C42H50N4O4S2 |
Molekulargewicht |
739.0 g/mol |
IUPAC-Name |
[2-[[2-[4-(2-ethoxy-2-phenylethyl)piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C42H50N4O4S2/c1-3-49-37(33-15-7-5-8-16-33)31-43-23-27-45(28-24-43)41(47)35-19-11-13-21-39(35)51-52-40-22-14-12-20-36(40)42(48)46-29-25-44(26-30-46)32-38(50-4-2)34-17-9-6-10-18-34/h5-22,37-38H,3-4,23-32H2,1-2H3 |
InChI-Schlüssel |
PGPIBOORMOZQCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)CC(C5=CC=CC=C5)OCC)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



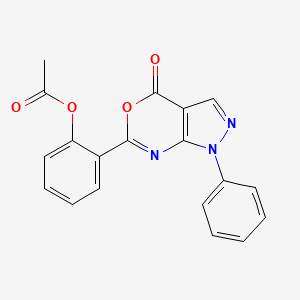
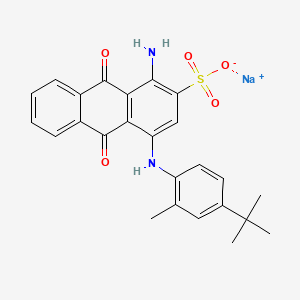
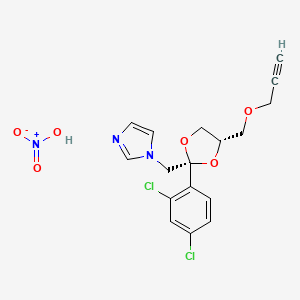

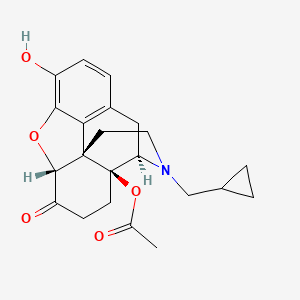
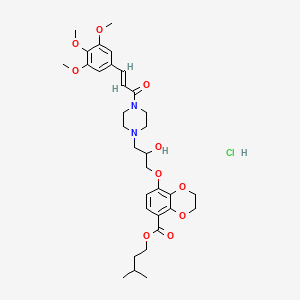
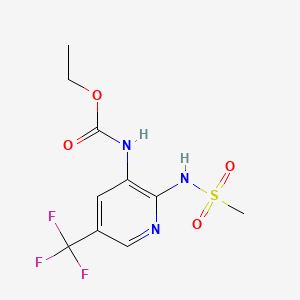
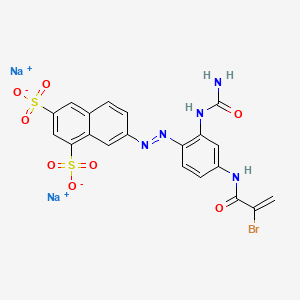
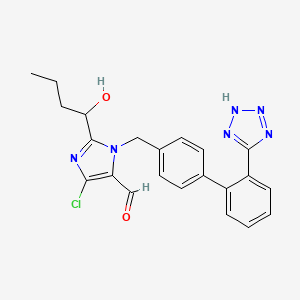
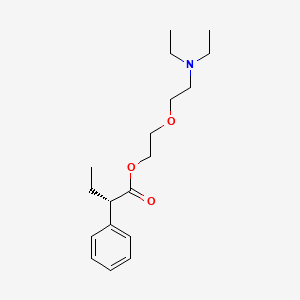
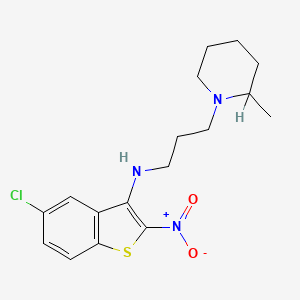
![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

